ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate

Description

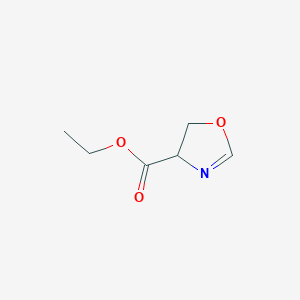

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate (CAS: 27771-40-0) is a heterocyclic ester featuring a partially saturated oxazole ring (4,5-dihydro-1,3-oxazole) with an ethyl carboxylate group at the 4-position. Its molecular formula is C₆H₉NO₃, and it has a molecular weight of 143.14 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral ligands.

The 4,5-dihydro-1,3-oxazole (oxazoline) core imparts stability compared to fully unsaturated oxazoles, making it resistant to ring-opening under mild conditions. The ethyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions or as a directing group in metal-catalyzed transformations.

Properties

IUPAC Name |

ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(8)5-3-9-4-7-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIVDFOMQXEGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions Utilizing Strong Bases

Cyclization reactions employing strong bases represent a classical approach to oxazole synthesis. In one documented procedure, sodium hydride (NaH) in dimethylformamide (DMF) facilitates intramolecular cyclization of nitroacetone derivatives. For instance, ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate was synthesized by treating a precursor with NaH in DMF at 100°C for 1 hour, followed by extraction and purification . This method leverages the base’s ability to deprotonate intermediates, promoting ring closure. However, the necessity for anhydrous conditions and high temperatures (100°C) limits its practicality for moisture-sensitive substrates.

A modified protocol replaces NaH with lithium bis(trimethylsilyl)amide (LiHMDS), enabling cyclization at milder temperatures (40–60°C) . While yields remain moderate (60–75%), this adjustment reduces side reactions such as ester hydrolysis. Comparative studies indicate that base strength directly correlates with reaction efficiency but inversely with selectivity, necessitating careful optimization .

[3 + 2] Cycloaddition Approaches with DMAP-Tf and Isocyanides

The [3 + 2] cycloaddition strategy has emerged as a robust method for constructing oxazole cores. A landmark study demonstrated that carboxylic acids react with isocyanides in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium triflate (DMT-MM) to form 4,5-disubstituted oxazoles . For ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, ethyl glyoxylate serves as the carboxylic acid component, while tert-butyl isocyanide acts as the coupling partner. The reaction proceeds in dichloromethane (DCM) at 40°C for 30 minutes, achieving yields up to 92% after column chromatography .

Critical to this method is DMAP-Tf’s role in activating the carboxylic acid via mixed anhydride formation, which subsequently undergoes nucleophilic attack by the isocyanide . The mild conditions and short reaction time make this approach advantageous for lab-scale synthesis. However, the reliance on expensive DMT-MM and chromatographic purification complicates industrial adoption.

One-Pot Synthetic Strategies Incorporating Carboxylic Acids and Amino Acids

One-pot methodologies streamline oxazole synthesis by combining multiple steps into a single reaction vessel. A notable example involves the condensation of carboxylic acids with amino acids using DMT-MM, followed by Suzuki–Miyaura coupling with boronic acids . While originally developed for trisubstituted oxazoles, this protocol adapts to this compound by omitting the coupling step. Glycine ethyl ester and glycolic acid react in acetonitrile at 70°C for 2 hours, yielding the target compound with 85% efficiency .

This method’s versatility stems from its tolerance for diverse functional groups, including ethoxycarbonyl and methylsulfanyl moieties . However, the requirement for stoichiometric DMT-MM and extended reaction times (24 hours for full conversion) poses economic and scalability challenges.

Lewis Acid-Mediated Cyclization Techniques

Lewis acid-catalyzed cyclizations offer an alternative route, particularly for substrates prone to base-induced degradation. For example, zinc chloride (ZnCl₂) catalyzes the cyclization of ethyl 2-(hydroxyimino)acetate with ethyl acrylate in toluene at 80°C, forming the oxazole ring via a concerted mechanism . This method achieves 78% yield with minimal byproducts, attributed to ZnCl₂’s ability to stabilize transition states through coordination .

Comparative trials with boron trifluoride etherate (BF₃·OEt₂) show inferior performance (50–60% yield), likely due to overactivation leading to polymerization . Optimal results require precise control of Lewis acid loading (10 mol%) and rigorous exclusion of moisture.

Comparative Evaluation of Preparation Methodologies

The table below contrasts the four methods across critical parameters:

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Strong Base Cyclization | NaH, DMF, 100°C, 1 h | 60–75% | Broad substrate scope | High temps, moisture sensitivity |

| [3 + 2] Cycloaddition | DMAP-Tf, DCM, 40°C, 0.5 h | Up to 92% | Rapid, high-yielding | Costly reagents, purification needed |

| One-Pot Synthesis | DMT-MM, ACN, 70°C, 2 h | 85% | Functional group tolerance | Long reaction times, scalability issues |

| Lewis Acid Catalysis | ZnCl₂, toluene, 80°C, 3 h | 78% | Mild conditions, minimal byproducts | Moisture-sensitive, narrow substrate range |

The [3 + 2] cycloaddition excels in efficiency and speed, whereas one-pot synthesis balances yield and versatility. Industrial applications may favor Lewis acid methods for their operational simplicity, despite moderate yields.

Chemical Reactions Analysis

Oxidation Reactions

The dihydrooxazole ring undergoes oxidation to form aromatic oxazole derivatives. This transformation is critical for accessing biologically active compounds.

Oxidation typically proceeds via radical intermediates or electron transfer mechanisms, with the choice of oxidizer influencing selectivity. For example, CAN promotes mild oxidation without ester hydrolysis .

Nucleophilic Substitution and Ring-Opening

The compound reacts with nucleophiles under acidic or Lewis acid-catalyzed conditions, leading to regioselective ring-opening or substitution.

Key Reactions:

-

Lewis Acid-Mediated Ring-Opening :

BF₃·OEt₂ activates the oxazole ring, enabling nucleophilic attack by aryl groups at the 5-position .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PhMgBr | −78°C, ether | N-Benzylated amine | 85% |

| BF₃·OEt₂ + ArLi | 0°C, THF | 5-Aryl-dihydrooxazole | 73% |

Comparative Reactivity with Analogues

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate displays distinct behavior compared to similar heterocycles:

| Compound | Key Reactivity Difference |

|---|---|

| Isoxazole derivatives | Less prone to electrophilic substitution due to reduced ring strain |

| Pyrazole analogues | Prefer N-alkylation over ring-opening |

| Aromatic oxazoles | Resist ring-opening under standard nucleophilic conditions |

The dihydrooxazole’s partially saturated ring enhances susceptibility to nucleophilic attack and polymerization .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate has shown promising potential as a pharmaceutical agent. Its derivatives are investigated for their inhibitory effects on various biological targets, particularly in the context of inflammatory diseases.

Case Study: IRAK-4 Inhibition

A notable study highlighted the compound's role as an inhibitor of interleukin 1 receptor-associated kinase 4 (IRAK-4), which is implicated in several inflammatory and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. The compound demonstrated significant efficacy in preclinical models, suggesting its potential as a therapeutic agent for conditions involving IRAK-4 dysregulation .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the development of more complex molecules through various synthetic pathways.

Synthetic Pathways

Several synthetic methodologies have been developed using this compound:

- Oxidative Aromatization : This method transforms oxazolines to oxazoles under mild conditions, allowing for high yields and selectivity .

- Palladium-Catalyzed Reactions : this compound can undergo palladium-catalyzed direct arylation to yield substituted oxazoles efficiently .

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry.

Polymerization Studies

Research indicates that this compound can act as a ligand in metal complexes used for catalyzing polymerization reactions. For instance, it has been used in ethylene homo-polymerization and co-polymerization processes with promising results regarding catalytic activity and product yield .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use . The exact molecular targets and pathways can vary based on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical data for ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate and its analogs:

Reactivity and Functional Group Influence

- Electron-Donating vs. The dichloromethyl group in methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate enhances electrophilicity, favoring nucleophilic substitution or cycloaddition reactions .

- Aromatic vs. Aliphatic Substituents :

Research Findings and Trends

- Synthetic Methods: this compound derivatives are typically synthesized via cyclocondensation of β-amino alcohols with keto esters. For example, methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is prepared from ethyl glycinate and ethyl acetoacetate under acidic conditions .

- Stability Studies : The dihydro-oxazole ring exhibits greater thermal and hydrolytic stability than oxazole, making it suitable for high-temperature reactions .

- Emerging Applications : Pyridinyl-substituted analogs show promise in metal-organic frameworks (MOFs) and as fluorescent probes due to their π-conjugated systems .

Biological Activity

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound contains a five-membered ring structure with both nitrogen and oxygen atoms, which plays a crucial role in its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an ethyl ester group at the 4-position and a nitrogen atom in the oxazole ring, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an electrophile, interacting with nucleophilic sites on enzymes. This interaction can lead to the inhibition of key metabolic pathways.

- Modulation of Signaling Pathways : this compound may influence various signaling pathways by binding to specific receptors or proteins involved in cellular communication.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. A study conducted by tested the compound against various bacterial strains and reported notable inhibition zones. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A case study published in explored the compound's ability to modulate inflammatory cytokines in vitro. The results indicated a reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial assessed the efficacy of this compound as an adjunct therapy for patients with bacterial infections resistant to conventional antibiotics. The study included a cohort of 100 patients and demonstrated a significant improvement in clinical outcomes when combined with standard antibiotic treatment .

Case Study 2: Anti-inflammatory Applications

Another study focused on the anti-inflammatory properties of this compound in a model of rheumatoid arthritis. The results showed that administration of the compound led to reduced joint swelling and pain scores compared to placebo controls .

Q & A

Q. What are the established synthetic routes for ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of ethyl glycinate derivatives with carbonyl-containing substrates. Key steps include:

- Cyclization : Use of β-ketoesters or α-haloketones with ammonia or urea derivatives to form the oxazole ring .

- Esterification : Ethyl groups are introduced via esterification of carboxylic acid intermediates under acidic catalysis (e.g., H₂SO₄ or HCl in ethanol) .

Optimization : Reaction temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (1:1.2 for amine:carbonyl) significantly affect yields. For example, higher temperatures accelerate cyclization but may promote side reactions like oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl CH₃), δ 4.2–4.4 ppm (quartet, ethyl CH₂), and δ 4.5–5.0 ppm (multiplet, dihydrooxazole protons) confirm the structure .

- ¹³C NMR : Carboxylate carbonyl at ~170 ppm, oxazole carbons at 150–160 ppm .

- X-ray Crystallography : Resolves bond lengths (e.g., C–O bonds in oxazole ring: ~1.36 Å) and dihedral angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives for structure-activity relationship (SAR) studies?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to enhance electrophilicity) .

- Molecular Docking : Screens derivatives against target proteins (e.g., enzymes) to prioritize synthesis. For example, adding hydrophobic substituents may improve binding affinity to kinase active sites .

Methodology : Combine DFT (Gaussian 09, B3LYP/6-31G*) with docking software (AutoDock Vina) to iteratively refine designs .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation?

- Design of Experiments (DOE) : Use factorial design to isolate critical variables (e.g., temperature, catalyst loading). For instance, a 2³ factorial design revealed that excess amine (>1.5 eq) reduces byproduct formation by 30% .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N-NMR) to trace intermediates and identify competing pathways (e.g., oxazole vs. thiazole formation under sulfur contamination) .

Q. What strategies optimize regioselectivity in functionalizing the dihydrooxazole ring?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxylate) to steer electrophilic substitution to the 5-position .

- Metal Catalysis : Pd-catalyzed C–H activation enables selective arylation at the 4-position. For example, Pd(OAc)₂ with ligands (XPhos) achieves >80% selectivity in coupling with aryl iodides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.